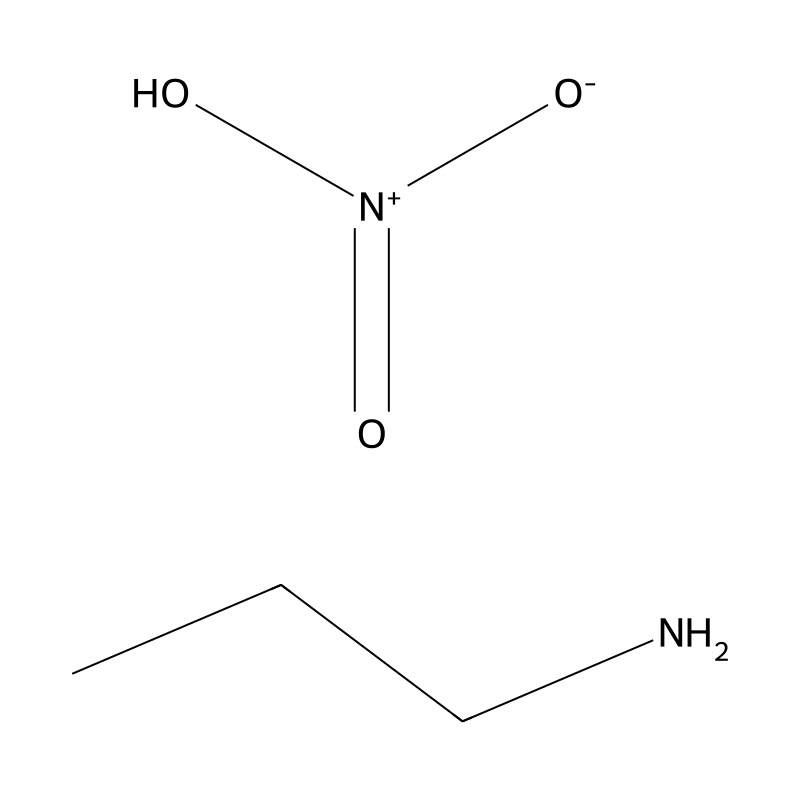

Propylammonium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent Properties

One of the primary research areas exploring PAN is its potential as a solvent. Unlike traditional organic solvents, PAN belongs to the class of ionic liquids (ILs). ILs are salts with melting points below 100°C, and they often possess unique properties like high thermal stability, non-volatility, and tunable miscibility with various solutes. Studies have shown that PAN can dissolve a wider range of polar and non-polar compounds compared to traditional ionic liquids with similar structures, making it a potential candidate for various applications in separation processes and chemical reactions [].

Understanding Molecular Interactions

Another research focus is on understanding the fundamental properties and behavior of PAN at the molecular level. Techniques like pulsed nuclear magnetic resonance (NMR) have been used to investigate the dynamics of PAN molecules at different temperatures, providing insights into the interactions between the cation and anion, as well as the overall mobility within the liquid state []. This information is crucial for further development and optimization of PAN for specific applications.

Propylammonium nitrate is a protic ionic liquid composed of the propylammonium cation and the nitrate anion. It is characterized by its unique properties, including high thermal stability, low vapor pressure, and the ability to dissolve both organic and inorganic substances. These features make it a subject of interest in various fields of research and industrial applications. Propylammonium nitrate exhibits a bicontinuous sponge-like nanostructure of polar and apolar domains, which significantly influences its behavior in different environments .

- Neutralization Reaction: It is synthesized via the neutralization of propylamine with nitric acid:

- Oxidation: Under specific conditions, propylammonium nitrate can undergo oxidation, particularly in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in nitrogen oxides and other by-products.

- Reduction: The compound can also be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of propylamine and other reduced nitrogen species.

- Substitution Reactions: Propylammonium nitrate can participate in substitution reactions where the nitrate anion is replaced by other anions depending on the reagents used.

The primary method for synthesizing propylammonium nitrate involves a neutralization reaction between propylamine and nitric acid in an aqueous medium. This process is typically conducted under controlled temperature conditions to prevent excessive heat generation. In industrial settings, similar neutralization reactions are scaled up for efficiency and safety, often utilizing continuous flow reactors to maintain consistent reaction conditions.

Propylammonium nitrate has various applications due to its unique properties:

- Solvent: It serves as a solvent for both organic and inorganic materials, making it useful in chemical synthesis.

- Electrolyte: Its ionic nature allows it to function as an electrolyte in electrochemical applications.

- Nanostructured Materials: Due to its amphiphilic properties, it is utilized in creating nanostructured materials for various technological applications.

- Research: It is employed in studies related to ionic liquids and their interactions with different solvents .

Studies have focused on the structural and dynamical properties of propylammonium nitrate mixtures with solvents like acetonitrile. These investigations reveal unique behaviors such as unusual diffusivities observed through nuclear magnetic resonance spectroscopy. The presence of a strong hydrogen bond network within the ionic liquid has been highlighted as crucial for understanding its interactions at a molecular level .

Propylammonium nitrate shares similarities with other ammonium nitrates but exhibits unique characteristics due to its specific alkyl chain length. Here are some comparable compounds:

| Compound Name | Key Characteristics |

|---|---|

| Ethylammonium nitrate | Shorter alkyl chain; less pronounced amphiphilicity |

| Butylammonium nitrate | Longer alkyl chain; distinct nanostructural features |

| Ethanolammonium nitrate | Similar ionic nature but different solvation properties |

Uniqueness of Propylammonium Nitrate

Propylammonium nitrate stands out due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to ethylammonium nitrate and ethanolammonium nitrate, it exhibits a more pronounced amphiphilic nanostructure that leads to different solvation and reactivity characteristics. In contrast, butylammonium nitrate displays even more distinct features due to its longer alkyl chain .